molecular formula C12H12F2O3 B7779501 Ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate

Ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate

Cat. No. B7779501
M. Wt: 242.22 g/mol
InChI Key: LUTFKQFZOOYKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C12H12F2O3 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is a highly versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. These are obtained either directly in a single step or with one additional step using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

  • Antimicrobial Activity : Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, compounds similar to Ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate, were synthesized and found to have antimicrobial activities. Their structures were confirmed by spectral studies and X-ray diffraction (Kumar et al., 2016), (Kariyappa et al., 2016).

  • Synthesis of Pyrazole Derivatives : this compound is used in synthesizing pyrazole derivatives with potential anti-inflammatory, antiproliferative, and antibacterial activities. This synthesis involves the reaction of ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate with hydrazine hydrate (Mohan et al., 2018).

  • Enzymatic Asymmetric Reduction : Ethyl 4-chloro-3-oxobutanoate, a structurally related compound, was reduced asymmetrically using NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor in an organic solvent-water diphasic system, demonstrating a potential enzymatic approach for producing chiral compounds (Shimizu et al., 1990).

  • Antioxidant Properties : Some 4-hydroxycoumarin derivatives, synthesized using compounds similar to this compound, showed significant antioxidant properties in vitro. This suggests the potential of such derivatives in antioxidant applications (Stanchev et al., 2009).

properties

IUPAC Name

ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-2-17-12(16)7-8(15)6-9-10(13)4-3-5-11(9)14/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTFKQFZOOYKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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